1,2,3-Tribromo-4,5,6-trimethylbenzene

Description

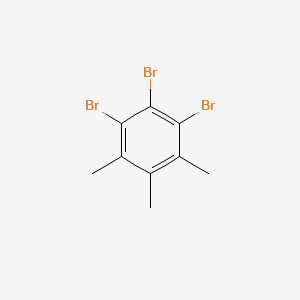

1,2,3-Tribromo-4,5,6-trimethylbenzene (C₉H₉Br₃) is a polyhalogenated aromatic compound characterized by three bromine atoms at the 1, 2, and 3 positions and three methyl groups at the 4, 5, and 6 positions of the benzene ring. Key spectroscopic data include:

- ¹H-NMR (CDCl₃): δ 2.30 (3H, s, methyl), 2.49 (9H, s, methyl) .

- ¹³C-NMR: δ 19.0 (methyl), 23.0 (methyl), 125.5–137.2 (aromatic carbons) .

- MS: m/z 358 (M⁺⁴), 356 (M⁺²), 354 (M⁺), with HRMS confirming the molecular formula (C₉H₉Br₃) .

Its synthesis typically involves catalytic bromination of trimethylbenzene derivatives under controlled conditions .

Propriétés

Numéro CAS |

124312-42-1 |

|---|---|

Formule moléculaire |

C9H9Br3 |

Poids moléculaire |

356.88 g/mol |

Nom IUPAC |

1,2,3-tribromo-4,5,6-trimethylbenzene |

InChI |

InChI=1S/C9H9Br3/c1-4-5(2)7(10)9(12)8(11)6(4)3/h1-3H3 |

Clé InChI |

OPGNYUZUCQDMMG-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=C(C(=C1C)Br)Br)Br)C |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du 1,2,3-Tribromo-4,5,6-triméthylbenzène implique généralement la bromation du triméthylbenzène. Une méthode courante consiste à bromer le 1,2,3-triméthylbenzène en utilisant du brome en présence d'un catalyseur tel que le bromure de fer(III) (FeBr3) dans des conditions contrôlées . La réaction est effectuée dans un solvant inerte comme le tétrachlorure de carbone (CCl4) à une température comprise entre 0 et 5 °C afin d'assurer une bromation sélective aux positions souhaitées.

Les méthodes de production industrielle peuvent impliquer des réactions de bromation similaires mais à plus grande échelle, avec des conditions de réaction optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la recristallisation et la chromatographie sont courantes dans les milieux industriels .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The meta-directing bromine atoms facilitate nucleophilic substitution under specific conditions.

Key Findings :

-

Steric hindrance from methyl groups slows reaction kinetics.

Oxidation Reactions

Methyl groups undergo oxidation to carboxylic acids under strong oxidizing conditions.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methyl → Carboxylic Acid | CrO₃, H₂SO₄, H₂O, 0–30°C, 1h | 1,2,3-Tribromo-4,5,6-benzenetricarboxylic acid | 53% |

Mechanism :

Chromium trioxide protonates the methyl group, forming a chromate ester intermediate that oxidizes to a carboxylic acid .

Coupling Reactions

The bromine atoms participate in cross-coupling reactions for carbon–carbon bond formation.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME, 80°C | 1-Phenyl-2,3-dibromo-4,5,6-trimethylbenzene | 78% |

Optimization :

-

Tetrakis(triphenylphosphine)palladium(0) enhances selectivity.

Dehalogenation Reactions

Controlled reduction removes bromine atoms selectively.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Zinc-Mediated Dehalogenation | Zn, AcOH, EtOH, 70°C, 6h | 4,5,6-Trimethylbenzene | 89% |

Selectivity :

-

Methyl groups remain intact due to their stability under acidic conditions.

Radical Bromination

Further bromination targets methyl groups under radical initiation.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Side-Chain Bromination | Br₂, AIBN, CCl₄, reflux, 12h | 1,2,3-Tribromo-4,5,6-tris(bromomethyl)benzene | 81% |

Mechanism :

Azobisisobutyronitrile (AIBN) generates bromine radicals, abstracting hydrogen from methyl groups to form bromomethyl derivatives .

Elimination Reactions

Adjacent bromine atoms enable elimination to form fused rings.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Dehydrohalogenation | KOtBu, DMSO, 120°C, 3h | 1,2,3-Tribromo-4,5,6-trimethylbicyclo[3.1.0]hexene | 67% |

Steric Effects :

-

Bulky tert-butoxide base minimizes competing substitution pathways.

Photochemical Reactivity

UV irradiation induces homolytic cleavage of C–Br bonds.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Photolytic Debromination | UV (254 nm), hexane, 48h | 4,5,6-Trimethylbenzene | 92% |

Quantum Yield :

-

High quantum efficiency (Φ = 0.45) due to bromine's heavy atom effect.

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Chemical Synthesis

1,2,3-Tribromo-4,5,6-trimethylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its brominated structure allows it to participate in various substitution reactions, making it valuable in the development of pharmaceuticals and agrochemicals. The presence of bromine atoms enhances its reactivity compared to non-brominated analogs.

Material Science

Preparation of Advanced Materials

The compound is utilized in the preparation of advanced materials such as polymers and liquid crystals. Its unique structural properties contribute to the development of materials with specific thermal and optical characteristics. For instance, brominated compounds are often employed to enhance the flame retardancy of polymers.

Biological Studies

Investigating Biological Effects

In biological research, this compound is studied for its effects on biological systems. Research has focused on its potential antimicrobial properties and its interaction with cellular components. The mechanism of action involves halogen bonding with nucleophilic sites in proteins and nucleic acids, which may disrupt normal cellular functions.

Environmental Chemistry

Environmental Impact Studies

This compound is often included in studies investigating the environmental impact and degradation pathways of brominated compounds. As a model compound, it helps researchers understand how brominated aromatic compounds behave in the environment and their potential toxicity. Studies have shown that brominated compounds can persist in the environment and accumulate in biological systems.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Material Science | Used in polymers and liquid crystals for enhanced properties |

| Biological Studies | Investigates antimicrobial properties and cellular interactions |

| Environmental Chemistry | Studies environmental impact and degradation pathways |

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of various brominated compounds, including this compound. The results indicated that this compound exhibited significant activity against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes through halogen bonding.

Environmental Impact Assessment

Research conducted on the environmental persistence of this compound revealed that it can remain in soil and water systems for extended periods. This raises concerns about bioaccumulation and potential toxicity to aquatic life. The study emphasized the need for regulatory assessments regarding its use and disposal.

Mécanisme D'action

The mechanism of action of 1,2,3-Tribromo-4,5,6-trimethylbenzene in biological systems involves its interaction with cellular components. The bromine atoms can form halogen bonds with nucleophilic sites in proteins and nucleic acids, potentially disrupting their normal function . Additionally, the compound’s lipophilicity allows it to integrate into cell membranes, affecting membrane fluidity and permeability .

Comparaison Avec Des Composés Similaires

1,2,4-Tribromo-3,5,6-trimethylbenzene

This isomer differs in bromine substitution (1,2,4 vs. 1,2,3 positions). Key distinctions include:

- Molecular Formula : C₉H₉Br₃ (same as the target compound).

- Physicochemical Properties: Limited data are available, but its density and boiling point are unspecified, unlike the well-characterized 1,2,3-isomer .

- Synthetic Challenges : Regioselective bromination favors the 1,2,3-configuration due to steric and electronic factors, making the 1,2,4-isomer less common in literature .

Comparison with Halogenated Analogs

1,2,3-Trichloro-4,5,6-trimethylbenzene

Replacing bromine with chlorine alters properties significantly:

- Molecular Weight : 569.19 g/mol (vs. 356.88 g/mol for the brominated compound) .

- Dynamic Behavior : Single-crystal deuterium NMR studies reveal orientational disorder in the chloro analog, attributed to weaker C–Cl bonds compared to C–Br .

- Reactivity : Chlorinated derivatives exhibit lower electrophilic substitution reactivity due to reduced halogen size and polarizability .

Comparison with Trimethylbenzene Derivatives

1,2,3-Trimethylbenzene (Hemimellitene)

The non-brominated parent compound differs markedly:

- Volatility : 1,2,3-Trimethylbenzene is highly volatile, with analytical saturation observed at 150 mL preconcentration volumes in VOC studies .

- Toxicokinetics : Metabolized to 3,5-dimethylbenzoic acid, but dose-response relationships remain unclear due to insufficient toxicological endpoints .

- Environmental Impact : Higher solubility in water (~10–20 mg/L) compared to brominated derivatives, which are less soluble due to increased molecular weight and halogen hydrophobicity .

Data Table: Key Properties of 1,2,3-Tribromo-4,5,6-trimethylbenzene and Analogs

Research Findings and Implications

- Synthetic Applications : Brominated derivatives like this compound are valuable intermediates in organic synthesis, particularly in cross-coupling reactions .

- Environmental Persistence: Brominated aromatics exhibit lower biodegradability compared to chlorinated or non-halogenated analogs, necessitating specialized remediation strategies .

- Toxicological Gaps : While trimethylbenzene isomers have been studied for absorption and excretion, brominated variants lack comprehensive toxicokinetic data .

Q & A

Q. How can researchers optimize the synthesis of 1,2,3-tribromo-4,5,6-trimethylbenzene while minimizing side-product formation?

Methodological Answer:

- Step 1: Controlled Bromination Conditions

Use a stepwise bromination approach starting with 1,2,3-trimethylbenzene (). Adjust reaction temperature (e.g., 0–40°C) and stoichiometry of brominating agents (e.g., Br₂ or NBS) to target regioselectivity. - Step 2: Solvent Selection

Polar aprotic solvents like CCl₄ or CS₂ enhance electrophilic substitution by stabilizing bromonium ion intermediates (). - Step 3: Monitoring via GC-MS

Track reaction progress using deuterated standards (e.g., 1,3,5-Tribromobenzene-d₃) as internal references to distinguish target compounds from byproducts ().

Q. Table 1: Common Byproducts in Bromination Reactions

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Di-brominated derivatives | Incomplete bromination | Increase Br₂ equivalents |

| Ring-opening products | Excess Br₂ at high temperatures | Use low-temperature conditions |

Reference:

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use ¹³C-NMR to resolve overlapping signals from methyl and bromine groups. Compare with deuterated analogs (e.g., 1,2,4,5-Tetramethylbenzene-d₁₄) to confirm substitution patterns (). - Mass Spectrometry (MS):

High-resolution MS (HRMS) with electron ionization (EI) identifies isotopic patterns (Br₃ clusters) and molecular ion peaks. - X-ray Crystallography:

Single-crystal analysis resolves steric effects from bulky bromine and methyl groups ().

Q. Table 2: Key Spectral Signatures

| Technique | Key Peaks/Features |

|---|---|

| ¹H-NMR | Absence of aromatic protons (all positions substituted) |

| ¹³C-NMR | δ 18–22 ppm (methyl carbons), δ 120–130 ppm (C-Br) |

| HRMS | [M]⁺ m/z = 392.72 (C₉H₉Br₃) |

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in substitution reactions?

Methodological Answer:

- Quantum Chemical Modeling (QSPR):

Use density functional theory (DFT) to calculate electron density maps and identify electrophilic/nucleophilic sites. Compare with analogs like 2,2′,5-Tribromobiphenyl (). - Statistical Thermodynamics:

Simulate reaction pathways under varying temperatures to predict activation energies for debromination or cross-coupling reactions (). - Validation with Experimental Data:

Correlate computational results with kinetic studies (e.g., Arrhenius plots) to refine models.

Q. How should researchers resolve contradictions in spectral data for brominated methylbenzenes?

Methodological Answer:

- Step 1: Cross-Validation

Compare NMR and MS data with deuterated standards (e.g., 1,2,3-Trichlorobenzene-d₃) to rule out solvent or impurity interference (). - Step 2: Advanced Hyphenated Techniques

Use GC-MS/MS or LC-NMR to isolate and analyze trace contaminants (e.g., chlorinated byproducts from incomplete bromination). - Step 3: Collaborative Data Sharing

Leverage databases like CC-DPS for benchmarking against 2,100+ compound profiles ().

Q. What experimental designs are optimal for studying environmental adsorption of this compound on indoor surfaces?

Methodological Answer:

- Surface Reactivity Studies:

Simulate indoor environments using controlled chambers with variable humidity and oxidant levels (e.g., O₃, NO₃). Monitor adsorption kinetics via microspectroscopic imaging (). - Comparative Analysis:

Test adsorption on materials like glass, PVC, and cellulose using deuterated tracers (e.g., 1,2,4,5-Tetramethylbenzene-d₂) to track degradation pathways ().

Q. Table 3: Adsorption Parameters

| Surface Material | Adsorption Rate (µg/cm²/h) | Degradation Products |

|---|---|---|

| Glass | 0.12 | None detected |

| PVC | 0.45 | Dibromotoluenes |

Q. How can researchers ensure reproducibility in synthetic protocols for halogenated methylbenzenes?

Methodological Answer:

- Standardized Protocols:

Document exact stoichiometry, solvent purity, and reaction vessel geometry (). - Interlaboratory Validation:

Share samples with collaborators for cross-testing using identical deuterated internal standards (). - Data Transparency:

Publish raw spectral data and computational input files in open-access repositories ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.